viFSP1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

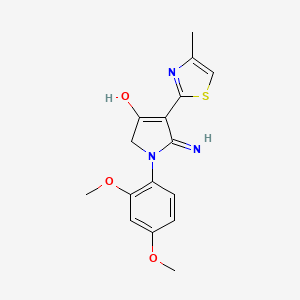

Molecular Formula |

C16H17N3O3S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

InChI |

InChI=1S/C16H17N3O3S/c1-9-8-23-16(18-9)14-12(20)7-19(15(14)17)11-5-4-10(21-2)6-13(11)22-3/h4-6,8,17,20H,7H2,1-3H3 |

InChI Key |

WIFWMPYWKNDQSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)C3=C(C=C(C=C3)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of viFSP1: A Technical Guide to a Novel Ferroptosis Inducer

For Immediate Release

MUNICH, Germany – December 15, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of viFSP1, a novel, species-independent inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell death, and cancer therapeutics. Here, we detail the molecular interactions, cellular consequences, and experimental validation of this compound's function, offering a comprehensive resource for leveraging this compound in research and development.

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy. FSP1 is a key negative regulator of ferroptosis, acting as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10), thereby protecting cells from lipid peroxidation. This compound is a potent and direct inhibitor of FSP1, targeting its highly conserved NAD(P)H binding pocket. By inhibiting FSP1, this compound effectively triggers ferroptosis in FSP1-dependent cells, particularly in synergy with the inhibition of the primary ferroptosis regulator, GPX4. This guide elucidates the core mechanism of this compound, presents key quantitative data, and provides detailed experimental protocols for its study.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of FSP1, a critical component of a ferroptosis suppression pathway that runs parallel to the canonical glutathione/GPX4 axis.

2.1. Direct Inhibition of FSP1

This compound is a species-independent inhibitor of FSP1, demonstrating efficacy against both human and murine FSP1.[1] It directly targets the highly conserved NAD(P)H binding pocket of FSP1.[1] This binding event competitively inhibits the oxidoreductase activity of FSP1, preventing the reduction of ubiquinone (Coenzyme Q10) to its antioxidant form, ubiquinol.[2]

2.2. Induction of Lipid Peroxidation and Ferroptosis

The inhibition of FSP1 by this compound leads to a cascade of cellular events culminating in ferroptotic cell death. By blocking the FSP1-CoQ10-NAD(P)H pathway, this compound treatment results in the accumulation of lipid peroxides in cellular membranes.[1] This unchecked lipid peroxidation is the hallmark of ferroptosis and leads to a loss of membrane integrity and, ultimately, cell death. The ferroptotic nature of cell death induced by this compound can be confirmed by its rescue with ferroptosis-specific inhibitors such as liproxstatin-1.

2.3. Synergistic Lethality with GPX4 Inhibition

A key therapeutic implication of this compound's mechanism of action is its synergistic effect with inhibitors of Glutathione Peroxidase 4 (GPX4). GPX4 is the central enzyme in the other major ferroptosis suppression pathway. The dual inhibition of both FSP1 and GPX4 pathways leads to a robust and synergistic induction of ferroptosis, even in cancer cells that may be resistant to single-agent therapy.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound and its synergistic interactions.

Table 1: In Vitro Inhibitory Activity of this compound on FSP1

| Enzyme | IC50 (nM) |

| Human FSP1 (hFSP1) | 34 |

| Mouse FSP1 (mFsp1) | 83 |

Data sourced from Nakamura T, et al. Nat Struct Mol Biol. 2023.

Table 2: EC50 Values of this compound in FSP1-Expressing Pfa1 Gpx4-KO Cells

| Cell Line | EC50 (µM) |

| Pfa1 Gpx4-KO + hFSP1 | ~1 |

| Pfa1 Gpx4-KO + mFsp1 | ~1 |

Data sourced from Nakamura T, et al. Nat Struct Mol Biol. 2023.

Table 3: Synergistic Effect of this compound and RSL3 (GPX4 inhibitor) in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | RSL3 Concentration (nM) | Observation |

| 4T1 (Murine Breast Cancer) | 5 | 100-1000 | Synergistic cell death |

| B16F10 (Murine Melanoma) | 5 | 100-1000 | Synergistic cell death |

| A375 (Human Melanoma) | 5 | 100-1000 | Synergistic cell death |

| H460 (Human Lung Cancer) | 5 | 100-1000 | Synergistic cell death |

Data interpreted from heat maps in Nakamura T, et al. Nat Struct Mol Biol. 2023.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FSP1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for studying this compound.

References

viFSP1: A Species-Independent FSP1 Inhibitor for Inducing Ferroptosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of viFSP1, a novel, species-independent inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). Discovered through a high-throughput screening of drug-like small molecules, this compound presents a significant tool for studying ferroptosis and a potential therapeutic agent for cancers vulnerable to this form of cell death.[1][2] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its study, and visualizes the relevant biological pathways and workflows.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It is a distinct process from other forms of cell death like apoptosis. The canonical pathway for suppressing ferroptosis involves the glutathione (B108866) peroxidase 4 (GPX4) enzyme. However, a parallel, GPX4-independent pathway was discovered involving FSP1 (also known as AIFM2).[1][3] FSP1 is an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, or ubiquinone) to its reduced form, ubiquinol (B23937).[3][4] Ubiquinol acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals and thereby inhibiting the propagation of lipid peroxidation and preventing ferroptotic cell death.[4] Due to its role in protecting cancer cells from ferroptosis, FSP1 has emerged as a promising therapeutic target.[2][3]

This compound: Mechanism of Action

This compound is a versatile and potent inhibitor of FSP1 that demonstrates efficacy across different species, including human and mouse.[1][5] Unlike some species-specific inhibitors, this compound targets the highly conserved NAD(P)H binding pocket of the FSP1 protein.[2][5][6] By binding to this pocket, this compound directly inhibits the enzymatic activity of FSP1, preventing the regeneration of ubiquinol from ubiquinone.[3][5] This leads to an accumulation of lipid peroxides and ultimately induces ferroptosis in cells that are dependent on FSP1 for survival.[1][5] The induction of ferroptosis by this compound can be rescued by treatment with ferroptosis inhibitors such as Liproxstatin-1, confirming its specific mechanism of action.[1]

Signaling Pathway of FSP1 Inhibition by this compound

The following diagram illustrates the FSP1-mediated ferroptosis suppression pathway and the point of inhibition by this compound.

Caption: FSP1 pathway and this compound inhibition mechanism.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings from the primary literature.

In Vitro Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) demonstrates the direct inhibitory effect of this compound on the enzymatic activity of recombinant FSP1 from different species.

| Species | IC50 (µM) |

| Human FSP1 | ~1.5 |

| Mouse FSP1 | ~1.5 |

| Data derived from dose-response curves in Nakamura T et al., 2023. |

Cell-Based Efficacy of this compound

The half-maximal effective concentration (EC50) reflects the potency of this compound in inducing cell death in FSP1-dependent cells.

| Cell Line | Condition | EC50 (nM) |

| Pfa1 | GPX4-KO + FSP1 overexpression | 170 |

| As reported in Chen X, et al., 2024.[3] |

Synergistic Effects with GPX4 Inhibitors

This compound demonstrates a strong synergistic effect in inducing ferroptosis when combined with GPX4 inhibitors like RSL3. This suggests a dual-pronged attack on both major ferroptosis suppression pathways can be highly effective.

| Cell Line | Treatment | Effect |

| 4T1 (Murine Breast Cancer) | This compound + RSL3 | Synergistic cell death |

| B16F10 (Murine Melanoma) | This compound + RSL3 | Synergistic cell death |

| A375 (Human Melanoma) | This compound + RSL3 | Synergistic cell death |

| H460 (Human Lung Cancer) | This compound + RSL3 | Synergistic cell death |

| Based on cell viability heat maps from Nakamura T et al., 2023.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used in the study of this compound.

General Workflow for FSP1 Inhibitor Validation

The discovery and validation of an FSP1 inhibitor like this compound typically follows a multi-step process.

Caption: A typical workflow for FSP1 inhibitor validation.

In Vitro FSP1 Oxidoreductase Activity Assay

This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by test compounds.

-

Principle: FSP1 utilizes NAD(P)H as a cofactor to reduce a Coenzyme Q analog (e.g., Coenzyme Q1). The oxidation of NAD(P)H to NAD(P)+ leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically. Inhibitors of FSP1 will slow down or prevent this decrease in absorbance.[7]

-

Materials:

-

Purified recombinant human or mouse FSP1 protein

-

NADH or NADPH

-

Coenzyme Q1 (CoQ1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

This compound or other test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FSP1 protein (e.g., 50-100 nM), and CoQ1 (e.g., 50 µM) in the wells of the microplate.[7]

-

Add the test compound (e.g., serial dilutions of this compound) or vehicle control (DMSO) to the respective wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[7]

-

Initiate the enzymatic reaction by adding NADH or NADPH (e.g., 100-200 µM) to all wells.[7]

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Calculate the rate of NAD(P)H oxidation for each condition. The percent inhibition can be determined relative to the vehicle control, and IC50 values can be calculated using a suitable curve-fitting software.

-

Cellular Ferroptosis and Viability Assay

This cell-based assay assesses the ability of an FSP1 inhibitor to induce ferroptosis, often in a cell line that is dependent on FSP1 for survival (e.g., GPX4 knockout cells).

-

Principle: Cell viability and death are quantified over time using fluorescent probes. A constitutively expressed fluorescent protein (e.g., mCherry) can mark the total cell population, while a dead-cell stain (e.g., SYTOX Green), which only enters cells with compromised membrane integrity, marks dead cells. The ratio of dead to total cells provides a measure of cell death.

-

Materials:

-

FSP1-dependent cell line (e.g., Pfa1 GPX4-KO cells stably expressing FSP1)

-

Cell culture medium and supplements

-

This compound, RSL3 (positive control), Liproxstatin-1 (rescue agent)

-

SYTOX Green nucleic acid stain

-

96-well imaging plates

-

Live-cell imaging system with fluorescence microscopy capabilities

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that allows for multi-day growth.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control, a positive control (e.g., RSL3), and rescue conditions with a ferroptosis inhibitor (e.g., 0.5 µM Liproxstatin-1).

-

Add SYTOX Green to all wells at a final concentration that is non-toxic (e.g., 10-20 nM).

-

Place the plate in a live-cell imaging system and acquire images in the appropriate fluorescence channels at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Quantify the number of total (mCherry-positive) and dead (SYTOX Green-positive) cells at each time point for each condition using image analysis software.

-

Calculate the percentage of cell death and determine EC50 values.

-

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay directly measures the hallmark of ferroptosis: lipid peroxidation.

-

Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that incorporates into cellular membranes. In its reduced state, it fluoresces in the red spectrum (emission ~591 nm). Upon oxidation by lipid peroxyl radicals, its fluorescence shifts to the green spectrum (emission ~510 nm). The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.[5][7]

-

Materials:

-

Cells of interest (e.g., Pfa1 GPX4-KO + FSP1 cells)

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

This compound and other treatment compounds

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound (e.g., 10 µM) or vehicle for a specified period (e.g., 3-6 hours).[1]

-

During the last 30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Wash the cells twice with PBS or HBSS to remove excess probe.[5]

-

For Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze immediately. Measure fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

-

For Fluorescence Microscopy: Image the live cells using appropriate filter sets for both the oxidized (green) and reduced (red) forms of the dye.

-

Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

-

Conclusion

This compound is a valuable chemical probe for studying the FSP1-mediated ferroptosis suppression pathway. Its species-independent nature allows for its use in a wide range of preclinical models. The strong synergistic effect observed with GPX4 inhibitors highlights a promising therapeutic strategy for cancers that are resistant to single-agent ferroptosis inducers. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into ferroptosis and cancer therapy.

References

- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abpbio.com [abpbio.com]

The viFSP1 Target Binding Pocket on FSP1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology and other diseases.[1] A key regulator of cellular susceptibility to ferroptosis is Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondrial 2 (AIFM2).[2] FSP1 functions as an NAD(P)H-dependent oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant hydroquinone (B1673460) form (ubiquinol), thereby neutralizing lipid peroxyl radicals and suppressing ferroptosis independently of the canonical glutathione/GPX4 pathway.[3][2] The discovery of FSP1 has unveiled a new axis of ferroptosis resistance, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding pocket for the versatile FSP1 inhibitor, viFSP1, on FSP1, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

The this compound Binding Pocket on FSP1

This compound is a potent, species-independent inhibitor of FSP1 that directly targets the highly conserved NAD(P)H binding pocket.[4][5] This mode of inhibition prevents the binding of the NAD(P)H cofactor, which is essential for the reduction of CoQ10 and the subsequent suppression of ferroptosis.

Structural and mutagenesis studies have identified several key amino acid residues within the FSP1 protein that are critical for the binding of this compound. These residues are located in the vicinity of the putative NAD(P)H binding site.[6] Mutational analysis has revealed that alterations to these specific residues can confer resistance to this compound, confirming their importance in the drug-target interaction.[1]

Key Residues in the this compound Binding Pocket:

While the exact co-crystal structure of this compound bound to FSP1 is still under investigation, mutagenesis screens have implicated the following residues as being crucial for its inhibitory activity[1][7]:

-

Alanine 153 (A153)

-

Methionine 294 (M294)

-

Phenylalanine 294 (F294)

-

Threonine 327 (T327)

-

Methionine 327 (M327)

-

Alanine 328 (A328)

-

Phenylalanine 328 (F328)

It is important to note that some residue numbering may differ slightly between species (e.g., human vs. mouse FSP1). The species-independent nature of this compound suggests that it targets a highly conserved region of the NAD(P)H binding pocket.[1][4]

Quantitative Data

The inhibitory potency of this compound against FSP1 has been quantified using various in vitro and cell-based assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Line/System | Species | Reference |

| IC50 | 34 nM | Recombinant FSP1 | Human | [8] |

| IC50 | 83 nM | Recombinant FSP1 | Mouse | [8] |

| EC50 | 170 nM | Pfa1 cells | Mouse/Human | [7] |

| EC50 | Varies | 4T1, B16F10, A375, H460 | Mouse/Human | [1] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required to inhibit the activity of a biological target by 50%. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and FSP1.

In Vitro FSP1 Oxidoreductase Activity Assay

This assay directly measures the enzymatic activity of FSP1 by monitoring the oxidation of NAD(P)H.

Principle: FSP1 utilizes NAD(P)H as a cofactor to reduce a substrate, such as a Coenzyme Q analog (e.g., CoQ1). The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at 340 nm. FSP1 inhibitors will reduce the rate of this absorbance decrease.[9]

Materials:

-

Purified recombinant FSP1 protein

-

NADH or NADPH (Stock solution: 10 mM in assay buffer)

-

Coenzyme Q1 (CoQ1) (Stock solution: 10 mM in DMSO)

-

This compound or other test compounds (serial dilutions in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

-

96-well or 384-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing assay buffer, FSP1 protein (final concentration, e.g., 5-20 nM), and CoQ1 (final concentration, e.g., 50-100 µM).

-

Add Inhibitor: Add this compound or other test compounds to the wells at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding NADH or NADPH to each well (final concentration, e.g., 100-200 µM).

-

Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of NADH/NADPH oxidation (Vmax) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Ferroptosis and Viability Assay

This cell-based assay evaluates the ability of an FSP1 inhibitor to induce ferroptosis in cells that are dependent on FSP1 for survival.

Principle: This assay utilizes fluorescent probes to distinguish between live and dead cells. A constitutively expressed fluorescent protein (e.g., mCherry) serves as a live-cell marker, while a cell-impermeable DNA dye (e.g., SYTOX Green) stains dead cells. The induction of ferroptosis by an FSP1 inhibitor leads to an increase in the number of SYTOX Green-positive cells.[9]

Materials:

-

GPX4 knockout (KO) cells engineered to express a fluorescent live-cell marker (e.g., mCherry). These cells are highly dependent on FSP1 for survival.

-

Complete cell culture medium

-

This compound or other test compounds

-

Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) (ferroptosis inhibitors)

-

SYTOX Green nucleic acid stain

-

96-well or 384-well black, clear-bottom cell culture plates

-

High-content imaging system or fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the GPX4 KO cells in the microplates at a density that allows for optimal growth during the experiment. Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds. Include the following controls:

-

Vehicle control (e.g., DMSO)

-

Positive control for ferroptosis induction (e.g., RSL3 in wild-type cells)

-

Rescue condition: co-treatment of the FSP1 inhibitor with Fer-1 or Lip-1 to confirm that cell death is due to ferroptosis.

-

-

Staining: Add SYTOX Green to the culture medium at a final concentration that is non-toxic to the cells (e.g., 10-50 nM).

-

Image Acquisition/Fluorescence Reading:

-

Imaging: Acquire images at regular intervals (e.g., every 2-4 hours) for 24-72 hours using a high-content imaging system. Use appropriate filter sets for the live-cell marker (e.g., mCherry) and the dead-cell stain (e.g., SYTOX Green).

-

Plate Reader: Measure the fluorescence intensity for both channels at desired time points.

-

-

Data Analysis:

-

Quantify the number of live (mCherry-positive) and dead (SYTOX Green-positive) cells at each time point for each condition.

-

Calculate the percentage of cell death.

-

Generate dose-response curves to determine the EC50 value of the test compound for inducing cell death. A significant rescue of cell viability by Fer-1 or Lip-1 confirms that the observed cell death is ferroptotic.

-

Visualizations

FSP1 Signaling Pathway in Ferroptosis Suppression

The following diagram illustrates the central role of FSP1 in suppressing ferroptosis through the reduction of Coenzyme Q10.

Caption: FSP1-mediated suppression of ferroptosis and the inhibitory action of this compound.

General Workflow for FSP1 Inhibitor Screening

The diagram below outlines a typical high-throughput screening workflow for the discovery and validation of novel FSP1 inhibitors.

Caption: A typical workflow for the discovery and validation of FSP1 inhibitors.

Conclusion

The identification of the this compound binding pocket within the NAD(P)H binding site of FSP1 represents a significant advancement in the field of ferroptosis research. This knowledge, coupled with robust quantitative data and detailed experimental protocols, provides a solid foundation for the rational design and development of next-generation FSP1 inhibitors. The methodologies and workflows outlined in this technical guide are intended to empower researchers to further investigate the therapeutic potential of targeting FSP1 in a variety of disease contexts. As our understanding of the molecular intricacies of FSP1 inhibition deepens, so too will our ability to harness the power of ferroptosis for therapeutic benefit.

References

- 1. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferroptosis Suppressor Protein 1 (FSP1) and Coenzyme Q10 Cooperatively Suppress Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Function of Ferroptosis Suppressor Protein 1 (FSP1) in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the molecular mechanisms of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), in cancer cells. It details its role in ferroptosis, signaling pathways, and its emergence as a significant target for cancer therapy, including the action of inhibitors like viFSP1.

Introduction to FSP1 and its Role in Cancer

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Cancer cells, particularly those resistant to conventional therapies, often exhibit a heightened susceptibility to ferroptosis.[1] However, they have also evolved robust defense mechanisms to counteract this process, a key player in which is the Ferroptosis Suppressor Protein 1 (FSP1).[1][3] FSP1 is a critical regulator of ferroptosis that functions independently of the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway, making it an attractive therapeutic target.[1][4]

Elevated expression of FSP1 has been observed in various cancers, including liver, colorectal, pancreatic, gastric, breast, lung, and hematological malignancies, and is often associated with poor prognosis and therapy resistance.[1][3][5] FSP1 enhances the antioxidant capacity of cancer cells, thereby protecting them from ferroptosis-induced cell death and contributing to resistance against treatments like cisplatin, PARP inhibitors, and sorafenib (B1663141).[3][5]

Molecular Structure and Function of FSP1

The human FSP1 protein consists of 373 amino acids and functions as an NAD(P)H-dependent oxidoreductase.[5] It is primarily localized to the plasma membrane and other non-mitochondrial membranes, a process facilitated by an N-terminal myristoylation motif.[5][6] Structurally, FSP1 comprises critical domains for binding NAD(P)H and flavin adenine (B156593) dinucleotide (FAD).[5][7]

FSP1 exerts its anti-ferroptotic function through several mechanisms:

-

The FSP1-CoQ10-NAD(P)H Pathway: FSP1 utilizes NAD(P)H to reduce coenzyme Q10 (CoQ10 or ubiquinone) to its reduced form, ubiquinol (B23937) (CoQ10H2).[3][5][6] Ubiquinol is a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[5][6]

-

The FSP1-Vitamin K-NAD(P)H Pathway: FSP1 can also reduce vitamin K to vitamin K hydroquinone (B1673460) (VKH2), another powerful antioxidant that protects cancer cells from iron-mediated oxidative damage.[3][8]

-

ESCRT-III-Dependent Membrane Repair: FSP1 has been shown to promote the repair of damaged cell membranes through the endosomal sorting complex required for transport (ESCRT)-III pathway, which is independent of its CoQ10 reductase activity.[1][6]

Signaling Pathways and Regulation of FSP1

The expression and activity of FSP1 in cancer cells are regulated by a complex network of signaling pathways and factors.

Transcriptional Regulation

-

NRF2: The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response.[5] FSP1 is a direct transcriptional target of NRF2.[5] In cancer cells with mutations in KEAP1 (a negative regulator of NRF2), NRF2 is constitutively active, leading to high levels of FSP1 expression and increased resistance to ferroptosis.[5][9]

-

KRAS: Oncogenic KRAS mutations can lead to the upregulation of FSP1 expression, contributing to ferroptosis resistance in KRAS-driven cancers like pancreatic ductal adenocarcinoma.[10][11]

Post-Transcriptional and Post-Translational Regulation

-

mRNA Modification: The stability and translation of FSP1 mRNA can be enhanced by N4-acetylcytidine (ac4C) modification catalyzed by N-acetyltransferase 10 (NAT10), leading to increased FSP1 protein levels in colorectal cancer.[3] Conversely, m6A RNA methylation has been implicated in the post-transcriptional suppression of FSP1.[5]

-

Ubiquitination: The E3 ubiquitin ligase TRIM21 mediates K63-linked ubiquitination of FSP1, which facilitates its translocation to the plasma membrane where it exerts its anti-ferroptotic activity.[5] In contrast, sorafenib treatment in hepatocellular carcinoma can promote TRIM54-mediated ubiquitination and subsequent degradation of FSP1.[5] In gastric cancer, the deubiquitinase USP29 stabilizes SMURF1, which in turn promotes FSP1 activity, leading to ferroptosis inhibition and chemoresistance.[12]

Below is a diagram illustrating the key signaling pathways that regulate FSP1 and its downstream anti-ferroptotic effects.

Quantitative Data on FSP1 Function

The following tables summarize quantitative findings from various studies on the role of FSP1 in cancer.

Table 1: Effect of FSP1 Inhibition on Tumor Growth and Cell Viability

| Cancer Type | Model | Treatment | Outcome | Reference |

| Lung Adenocarcinoma | Mouse Model | FSP1 Inhibitor (icFSP1) | Up to 80% reduction in tumor growth | [13] |

| Melanoma | Mouse Model (lymph node metastasis) | FSP1 Inhibitors | Sharply reduced tumor growth | [14][15] |

| Hepatocellular Carcinoma (HCC) | Mouse Model | FSP1 Inhibitor (iFSP1) | Significantly suppressed HCC tumor growth | [16] |

| Pancreatic Organoids (KRASG12D) | In vitro | iFSP1 + RSL3 (GPX4 inhibitor) | Effective killing of organoids | [11] |

| Multiple Cancer Cell Lines | In vitro | This compound + RSL3 (GPX4 inhibitor) | Synergistically enhanced ferroptosis induction | [1][17] |

Table 2: FSP1 Expression and Clinical Correlation in Cancer

| Cancer Type | Finding | Clinical Correlation | Reference |

| Hepatocellular Carcinoma (HCC) | FSP1 overexpressed in 62.9% of tumors | Associated with larger tumor size and poorer overall survival | [16] |

| KRAS-mutant Lung Adenocarcinoma (LUAD) | High FSP1 expression | Correlated with poor survival | [10][18] |

| Non-Small Cell Lung Cancer (NSCLC) | FSP1 expression amplified | Correlates with poor patient prognosis | [9] |

| Various Cancer Cell Lines | High FSP1 expression | Correlated with resistance to GPX4 inhibitors | [19] |

Experimental Protocols and Workflows

Detailed experimental investigation of FSP1 function typically involves genetic manipulation (knockout or overexpression), pharmacological inhibition, and assays to measure ferroptosis and its biochemical hallmarks.

Generalized Workflow for Studying FSP1 Function

The diagram below outlines a typical experimental workflow to investigate the role of FSP1 in cancer cells.

Targeting FSP1 in Cancer Therapy: The Role of this compound

The discovery that cancer cells can be dependent on FSP1 for survival has spurred the development of specific inhibitors.[14] One such inhibitor is This compound , a species-independent, multifunctional inhibitor of FSP1.[1][20]

-

Mechanism of Action: this compound directly targets the NADH binding pocket of FSP1, thereby inhibiting its oxidoreductase activity.[1][21] This prevents the regeneration of ubiquinol (CoQ10H2), leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[20]

-

Therapeutic Potential: Treatment of cancer cells with this compound leads to ferroptosis.[1][21] Importantly, the cytotoxic effects of this compound can be reversed by the ferroptosis inhibitor liproxstatin-1, confirming its on-target effect.[1][17] Furthermore, this compound acts synergistically with GPX4 inhibitors, such as RSL3, to enhance the induction of ferroptosis in various cancer cell lines.[1][17] This suggests a promising combinatorial therapeutic strategy to overcome ferroptosis resistance in cancer.[1]

Conclusion and Future Directions

FSP1 has emerged as a pivotal, non-canonical suppressor of ferroptosis in cancer cells, operating in parallel to the well-established GPX4 pathway. Its upregulation in numerous malignancies and its association with therapeutic resistance underscore its significance as a high-value target for drug development. The development of potent and specific FSP1 inhibitors, such as this compound, provides a novel therapeutic avenue to induce cancer cell death, particularly in tumors that are resistant to conventional treatments. Future research will likely focus on optimizing the pharmacological properties of FSP1 inhibitors for clinical use and exploring their efficacy in combination with other anti-cancer agents, including immunotherapy, to achieve synergistic effects and improve patient outcomes.

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FSP1-mediated ferroptosis in cancer: from mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Elevated FSP1 protects KRAS-mutated cells from ferroptosis during tumor initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneonline.com [geneonline.com]

- 13. news-medical.net [news-medical.net]

- 14. Targeting Metastatic Melanoma With FSP1 Inhibitors | Technology Networks [technologynetworks.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]

- 21. spandidos-publications.com [spandidos-publications.com]

The Role of viFSP1 in Modulating Lipid Peroxidation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the novel small molecule inhibitor, viFSP1, and its significant impact on lipid peroxidation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of Ferroptosis Suppressor Protein 1 (FSP1), the inhibitory action of this compound, and the resultant effects on cellular lipid environments.

Executive Summary

Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, is a critical process in both normal physiology and various pathologies, including cancer. FSP1 has emerged as a key glutathione-independent suppressor of ferroptosis.[1] It functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, or ubiquinone) to its antioxidant form, ubiquinol, which in turn traps lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation.[2][3][4] The small molecule this compound is a potent and species-independent inhibitor of FSP1, directly targeting the highly conserved NAD(P)H binding pocket of the enzyme.[5][6][7] By inhibiting FSP1, this compound effectively blocks the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis.[5][8] This guide will explore the underlying biochemistry, present quantitative data on the efficacy of this compound, detail relevant experimental protocols, and visualize the associated molecular pathways.

Quantitative Data on this compound Activity and Effect on Lipid Peroxidation

The inhibitory potency of this compound has been characterized across species and in various cellular contexts. The following table summarizes key quantitative metrics related to its activity and its downstream effects on cell viability and lipid peroxidation.

| Parameter | Species/Cell Line | Value | Measurement | Reference(s) |

| IC50 | Human FSP1 (recombinant) | 34 nM | In vitro enzymatic activity | [9] |

| IC50 | Mouse FSP1 (recombinant) | 83 nM | In vitro enzymatic activity | [9] |

| EC50 | Pfa1 Gpx4-KO cells expressing FSP1 | 170 nM | Cell viability | [7] |

| Lipid Peroxidation | Pfa1 Gpx4-KO cells expressing human or mouse FSP1 | Significant increase | C11-BODIPY 581/591 staining | [5][8] |

| Cell Death Induction | Pfa1 Gpx4-KO cells expressing human or mouse FSP1 | Significant induction of ferroptotic cell death | Cell viability and LDH release assays | [5][8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

FSP1-CoQ10 Signaling Pathway and Inhibition by this compound

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. amsbio.com [amsbio.com]

- 7. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Discovery and Development of viFSP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ferroptosis.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell demise. Unlike other forms of programmed cell death, ferroptosis is morphologically and biochemically distinct. A key defense mechanism against ferroptosis is the action of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[1][2] This reduction of CoQ10 allows it to trap lipid peroxyl radicals within cellular membranes, thereby inhibiting the propagation of lipid peroxidation and preventing ferroptotic cell death.[1][2] The FSP1-CoQ10-NAD(P)H axis represents a critical cell-autonomous parallel pathway to the well-characterized glutathione (B108866) peroxidase 4 (GPX4) system in suppressing ferroptosis.[1][3] Given its significant role in cancer cell survival and therapy resistance, FSP1 has emerged as an attractive therapeutic target.[1][2]

Discovery of this compound

The initial discovery of FSP1 inhibitors, such as iFSP1, was a significant step forward; however, their species-specific nature limited their application in preclinical research, as they were only effective against the human form of the enzyme.[1] To overcome this limitation, a team of researchers led by Dr. Marcus Conrad at Helmholtz Munich screened thousands of small molecule compounds to identify a species-independent FSP1 inhibitor.[1] This extensive screening effort led to the identification of this compound, a novel compound that demonstrated inhibitory activity against both human and murine FSP1.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the highly conserved NAD(P)H binding pocket of FSP1.[1][4] This binding prevents FSP1 from utilizing NAD(P)H as a cofactor to reduce CoQ10, thereby disrupting its antioxidant function.[1] By inhibiting FSP1, this compound leads to an accumulation of lipid peroxides and induces ferroptosis in cells that are dependent on FSP1 for survival.[3][4] Mutational analyses have confirmed the binding site of this compound within the NAD(P)H-binding pocket of FSP1.[3][5]

Signaling Pathway of FSP1 in Ferroptosis Suppression

The signaling pathway involving FSP1 is a crucial component of the cellular defense against ferroptosis. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (nM) |

| Human FSP1 | 34[6] |

| Mouse FSP1 | 83[6] |

Table 2: Synergistic Effect of this compound with GPX4 Inhibitor (RSL3) in Cancer Cell Lines

| Cell Line | Treatment | Effect |

| 4T1 (Murine Breast Cancer) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |

| B16F10 (Murine Melanoma) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |

| A375 (Human Melanoma) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |

| H460 (Human Lung Cancer) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

FSP1 Enzymatic Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FSP1.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl).

-

Prepare stock solutions of recombinant human or mouse FSP1 protein (e.g., 600 pM), NAD(P)H (e.g., 500 µM), and a suitable substrate like Coenzyme Q1 (e.g., 400 µM) or menadione.[7]

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the FSP1 protein, substrate, and varying concentrations of this compound (or vehicle control) to each well.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding NAD(P)H to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 60 seconds) using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the rate of NAD(P)H oxidation for each concentration of this compound.

-

Plot the percentage of FSP1 inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability and Ferroptosis Induction Assay

This assay assesses the ability of this compound to induce ferroptotic cell death in FSP1-dependent cell lines.

Protocol:

-

Cell Culture:

-

Culture FSP1-dependent cells, such as Pfa1 Gpx4-knockout cells stably expressing human or mouse FSP1, in appropriate media.[3]

-

-

Cell Seeding and Treatment:

-

Seed the cells into 96-well plates at a suitable density.

-

After allowing the cells to adhere, treat them with a range of concentrations of this compound. Include control wells with vehicle (DMSO) and a ferroptosis inhibitor like Liproxstatin-1 to confirm the mode of cell death.[3]

-

-

Incubation and Staining:

-

Incubate the plates for 24 to 48 hours.[3]

-

Add a cell-impermeant nuclear stain, such as SYTOX Green, which only enters and stains the nuclei of dead cells.

-

-

Imaging and Analysis:

-

Image the plates using a high-content imaging system.

-

Quantify the number of live (unstained) and dead (SYTOX Green positive) cells in each well.

-

Calculate the percentage of cell death for each treatment condition and determine the EC50 value for this compound-induced cell death.

-

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in response to this compound treatment.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound for a specified period (e.g., 3-24 hours).[4]

-

-

Staining:

-

Incubate the treated cells with the fluorescent lipid peroxidation sensor C11-BODIPY (581/591).

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze them using a flow cytometer.

-

Measure the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

-

Data Interpretation:

-

An increase in the green fluorescence signal in this compound-treated cells compared to controls indicates an induction of lipid peroxidation.

-

Western Blotting for FSP1 and Related Proteins

This protocol is used to analyze the expression levels of FSP1 and other proteins involved in the ferroptosis pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for FSP1 or other target proteins (e.g., GPX4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Conclusion

This compound represents a significant advancement in the development of tool compounds to study the role of FSP1 in ferroptosis and as a potential therapeutic agent. Its species-independent activity makes it a valuable tool for preclinical studies in various cancer models. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the biology of FSP1 and the therapeutic potential of its inhibition. The continued investigation into this compound and the development of next-generation FSP1 inhibitors hold promise for new cancer treatment strategies, particularly for therapy-resistant tumors.

References

- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Therapeutic Avenue: A Technical Guide to the Ferroptosis-Inducing Potential of viFSP1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of viFSP1, a novel, species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). By inducing a specific form of iron-dependent cell death known as ferroptosis, this compound presents a promising strategy for cancer therapy, particularly for treatment-resistant tumors. This document details the core mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction: Targeting a Key Regulator of Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell demise.[1] FSP1 has emerged as a critical defense mechanism against ferroptosis, acting independently of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway.[1] FSP1 reduces coenzyme Q10 (CoQ10), which then acts as a potent radical-trapping antioxidant to halt lipid peroxidation.[1] Many cancer cells upregulate FSP1 to resist ferroptosis, making it an attractive therapeutic target.[2]

This compound is a recently identified small molecule that directly inhibits FSP1, thereby sensitizing cancer cells to ferroptosis.[3][4] A key advantage of this compound is its species-independent activity, enabling its use in studies involving both human and murine cancer cell lines.[2][4]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of FSP1. It targets the highly conserved NAD(P)H binding pocket of FSP1, preventing the reduction of CoQ10 to its antioxidant form, ubiquinol.[3][4] This disruption of the FSP1-CoQ10-NAD(P)H axis leads to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.[1][5] The induction of ferroptosis by this compound can be reversed by treatment with ferroptosis inhibitors like liproxstatin-1, confirming its specific mechanism of action.[5]

Signaling Pathway of FSP1 and Inhibition by this compound

Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis. This compound inhibits FSP1, promoting ferroptosis.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its potency and synergistic effects with other ferroptosis inducers.

Table 1: In Vitro Inhibitory Activity of this compound on FSP1

| Enzyme Source | IC50 (nM) |

| Human FSP1 (recombinant) | 34 |

| Mouse FSP1 (recombinant) | 83 |

| Data from Nakamura T, et al. Nat Struct Mol Biol. 2023.[3] |

Table 2: EC50 Values of this compound in Pfa1 Gpx4-KO Cells Expressing FSP1 from Different Species

| FSP1 Ortholog Expressed | EC50 (µM) |

| Human | 0.17 |

| Mouse | 0.22 |

| Rat | 0.25 |

| Chicken | 0.18 |

| Frog | 0.20 |

| Data from Nakamura T, et al. Nat Struct Mol Biol. 2023.[3] |

Table 3: Synergistic Effect of this compound and RSL3 on Cancer Cell Viability

| Cell Line | Tissue of Origin | This compound EC50 (µM) | RSL3 EC50 (µM) | Combination Effect |

| 4T1 | Mouse Breast Cancer | >10 | ~0.1 | Synergistic |

| B16F10 | Mouse Melanoma | >10 | ~0.05 | Synergistic |

| A375 | Human Melanoma | >10 | ~0.02 | Synergistic |

| H460 | Human Lung Cancer | >10 | ~0.03 | Synergistic |

| Data from Nakamura T, et al. Nat Struct Mol Biol. 2023.[3] |

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. The following are protocols for key experiments in the evaluation of this compound.

FSP1 Enzymatic Activity Assay

This assay directly measures the inhibition of FSP1's enzymatic activity by this compound.

-

Principle: FSP1 utilizes NAD(P)H to reduce a substrate like Coenzyme Q1 (CoQ1). The oxidation of NAD(P)H to NAD(P)+ results in a decreased absorbance at 340 nm, which is monitored spectrophotometrically.

-

Materials:

-

Purified recombinant human or mouse FSP1 protein

-

NADPH

-

Coenzyme Q1 (CoQ1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl)

-

This compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture in the microplate wells containing assay buffer, FSP1 protein (e.g., 600 pM), and CoQ1 (e.g., 400 µM).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding NADPH (e.g., 500 µM).

-

Immediately measure the absorbance at 340 nm every minute for a set duration (e.g., 30 minutes) at 25°C.

-

Calculate the rate of NADPH consumption and determine the percent inhibition by this compound to derive the IC50 value.[3]

-

Cellular Viability and Ferroptosis Assay

This cell-based assay determines the ability of this compound to induce ferroptosis.

-

Principle: Cell viability is monitored using live-cell imaging. A constitutively expressed fluorescent protein (e.g., mCherry) serves as a live-cell marker, while a membrane-impermeable DNA dye (e.g., SYTOX Green) stains dead cells. The ratio of dead to total cells indicates the level of cell death.

-

Materials:

-

Cancer cell lines of interest (e.g., Pfa1 Gpx4-KO cells stably expressing FSP1)

-

Cell culture medium and supplements

-

This compound, RSL3 (positive control), Liproxstatin-1 (ferroptosis inhibitor)

-

SYTOX Green nucleic acid stain

-

96-well or 384-well imaging plates

-

Live-cell imaging system

-

-

Procedure:

-

Seed cells in the imaging plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound, alone or in combination with RSL3. Include vehicle control and a rescue condition with Liproxstatin-1.

-

Add SYTOX Green to all wells.

-

Place the plate in a live-cell imaging system and acquire images in the appropriate fluorescence channels at regular intervals for 24-48 hours.

-

Quantify the number of live and dead cells at each time point to calculate the percentage of cell death.

-

Generate dose-response curves to determine the EC50 value of this compound.[3]

-

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Principle: The fluorescent probe C11-BODIPY™ 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence is proportional to the level of lipid peroxidation.

-

Materials:

-

Cells of interest

-

This compound, Liproxstatin-1

-

C11-BODIPY™ 581/591 probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed cells and treat with this compound, vehicle control, or this compound plus Liproxstatin-1 for a specified time (e.g., 3 hours).

-

During the last 30-60 minutes of treatment, incubate the cells with C11-BODIPY™ 581/591.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the cells by flow cytometry or fluorescence microscopy, measuring the fluorescence intensity in both the green and red channels.

-

Calculate the ratio of green to red fluorescence to quantify lipid peroxidation.[6]

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for this compound Evaluation

Caption: A streamlined workflow for the comprehensive evaluation of this compound's therapeutic potential.

Logical Relationship of FSP1 Inhibition and Ferroptosis Induction

Caption: Logical flow from FSP1 activity/inhibition to the cellular fate of ferroptosis.

Conclusion and Future Directions

This compound represents a significant advancement in the field of ferroptosis research and cancer therapy. Its ability to potently and specifically inhibit FSP1 across species makes it a valuable tool for preclinical studies. The synergistic effects observed with GPX4 inhibitors highlight the potential for combination therapies to overcome resistance to ferroptosis inducers. Future research should focus on the in vivo efficacy and safety of this compound and its analogs, with the ultimate goal of translating this promising therapeutic strategy into clinical applications for the treatment of various cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]

- 5. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

viFSP1 in Renal and Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising anti-cancer strategy. Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, is a key glutathione-independent suppressor of ferroptosis, making it a critical therapeutic target, particularly in cancers resistant to conventional therapies. This technical guide provides a comprehensive overview of the versatile inhibitor of FSP1 (viFSP1) and its relevance in renal and breast cancer research. While preclinical data on this compound is still emerging, this document consolidates the existing knowledge on FSP1's role in these malignancies, the mechanism of action of this compound, and detailed protocols for its investigation.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a distinct cell death pathway initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] It is regulated by multiple pathways, with the Glutathione Peroxidase 4 (GPX4) axis being a central player.[2] However, cancer cells can develop resistance to ferroptosis induction by utilizing compensatory pathways. One such critical pathway is mediated by FSP1.[3][4]

FSP1 is an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its reduced form, ubiquinol (B23937).[4][5] Ubiquinol acts as a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[6] This function is independent of the GPX4 pathway, providing a parallel mechanism for cancer cells to evade ferroptotic death.[4] High expression of FSP1 has been correlated with poor prognosis and therapy resistance in various cancers, including renal and breast cancer, making it an attractive target for drug development.[7][8]

The FSP1 Inhibitor: this compound

This compound is a recently identified species-independent inhibitor of FSP1.[9] It directly targets the highly conserved NAD(P)H binding pocket of FSP1, thereby inhibiting its enzymatic activity.[9] By blocking FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis in FSP1-dependent cells.[9] Its species-independent nature makes it a valuable tool for preclinical research in both human and murine models.[4]

FSP1 and this compound in Renal Cancer

Clinical Relevance of FSP1 in Renal Cell Carcinoma (RCC)

FSP1 expression is significantly upregulated in certain subtypes of renal cell carcinoma. Notably, in Chromophobe Renal Cell Carcinoma (ChRCC), FSP1 is among the most highly upregulated genes compared to healthy kidney tissue.[8][10] This high expression correlates with poorer patient outcomes.[8][10] Furthermore, high FSP1 expression is associated with resistance to cell death induced by the inhibition of the GPX4 pathway.[6] This highlights the potential of FSP1 inhibition as a therapeutic strategy for RCC, especially in combination with other ferroptosis inducers.

Preclinical Data for this compound in Renal Cancer

Direct in vivo efficacy data for this compound in renal cancer models is not yet publicly available. However, in vitro studies have demonstrated the potential of this compound. In the human renal cancer cell line 786-O, treatment with this compound in combination with the GPX4 inhibitor RSL3 showed a synergistic effect in reducing cell viability.[11] This suggests that dual inhibition of both major ferroptosis suppression pathways could be a powerful therapeutic approach.

Studies with other FSP1 inhibitors have shown promising results in vivo. For instance, inhibition of FSP1 alone was sufficient to decrease ChRCC tumor growth by 69% in a preclinical model.[6][10]

Table 1: In Vitro Efficacy of this compound in Renal Cancer Cell Line

| Cell Line | Combination Agent | Endpoint | Result | Reference |

| 786-O (Human Renal Cancer) | RSL3 (GPX4 inhibitor) | Cell Viability | Synergistic reduction in cell viability | [11] |

FSP1 and this compound in Breast Cancer

Clinical Relevance of FSP1 in Breast Cancer

FSP1 is expressed at markedly higher levels in breast cancer, particularly in triple-negative breast cancer (TNBC), compared to normal breast tissue.[7][12] Increased FSP1 levels are strongly correlated with poor clinical outcomes, including decreased survival rates and an increased risk of metastasis.[7][12] The high expression of FSP1 in TNBC, a subtype with limited targeted therapy options, makes it a particularly compelling therapeutic target.[13] Inhibition of FSP1 has been shown to enhance ferroptosis in TNBC cells, suggesting a potential avenue for treatment.[12]

Preclinical Data for this compound in Breast Cancer

As of the latest available data, specific quantitative data on the efficacy of this compound (e.g., IC50 or EC50 values) in breast cancer cell lines has not been published. Similarly, there are no publicly available in vivo studies of this compound in breast cancer models. However, the foundational research on FSP1's role in breast cancer suggests that this compound would be a valuable tool for investigation in this context. Studies using other FSP1 inhibitors or targeting the FSP1 pathway have shown promise in overcoming ferroptosis resistance in TNBC.[13]

Signaling Pathways and Experimental Workflows

FSP1-CoQ10 Signaling Pathway in Ferroptosis Suppression

The diagram below illustrates the central role of FSP1 in suppressing ferroptosis. FSP1, located at the plasma membrane, utilizes NAD(P)H to reduce ubiquinone (CoQ10) to ubiquinol (CoQ10H2). Ubiquinol then acts as a radical-trapping antioxidant to neutralize lipid peroxides, thereby preventing the execution of ferroptosis. The inhibitor this compound blocks this process by binding to the NAD(P)H pocket of FSP1.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in cancer cell lines. This workflow includes initial cell viability screening, confirmation of ferroptosis induction through lipid peroxidation assays, and validation of target engagement via Western blotting.

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of renal and breast cancer cell lines, alone or in combination with a GPX4 inhibitor (e.g., RSL3).

Materials:

-

Renal (e.g., 786-O) or breast (e.g., MDA-MB-231) cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RSL3 (dissolved in DMSO)

-

96-well plates

-

MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and RSL3 in complete medium.

-

Treat the cells with varying concentrations of this compound, RSL3, or the combination. Include a DMSO vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

-

Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine IC50/EC50 values using appropriate software (e.g., GraphPad Prism).

Lipid Peroxidation Assay (C11-BODIPY)

Objective: To measure the induction of lipid peroxidation by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

C11-BODIPY 581/591 dye

-

Flow cytometer or fluorescence microscope

-

Ferrostatin-1 (as a negative control for ferroptosis)

Procedure:

-

Seed cells in 6-well plates or on coverslips and allow them to adhere overnight.

-

Treat cells with this compound at a predetermined effective concentration for a specified time (e.g., 6-24 hours). Include a vehicle control and a co-treatment with Ferrostatin-1.

-

In the last 30-60 minutes of incubation, add C11-BODIPY 581/591 to the medium at a final concentration of 1-5 µM.

-

Wash the cells with PBS.

-

For flow cytometry, trypsinize the cells, resuspend them in PBS, and analyze them immediately. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), and the reduced form in the red channel (e.g., PE).

-

For fluorescence microscopy, mount the coverslips and image the cells.

-

Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

Western Blot Analysis

Objective: To confirm the expression of FSP1 and assess the levels of ferroptosis-related markers.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-FSP1, anti-GPX4, anti-4-HNE)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cell pellets in RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize protein expression to a loading control (e.g., GAPDH, β-actin).

In Vivo Xenograft Models

While specific in vivo data for this compound is not yet available, the following are general protocols for establishing relevant xenograft models to test its efficacy.

Renal Cancer Orthotopic Model:

-

Culture a human renal cancer cell line (e.g., 786-O) expressing luciferase.

-

Anesthetize an immunodeficient mouse (e.g., NOD/SCID).

-

Make a small flank incision to expose the kidney.

-

Inject approximately 1-2 x 10^6 cells in a small volume (e.g., 20-30 µL) under the renal capsule.[9][14]

-

Suture the incision and monitor the mouse for recovery.

-

Tumor growth can be monitored via bioluminescence imaging.

-

Once tumors are established, treatment with this compound (via an appropriate route, e.g., intraperitoneal injection) can be initiated.[10]

Breast Cancer Mammary Fat Pad Model:

-

Culture a human breast cancer cell line (e.g., MDA-MB-231) expressing luciferase.

-

Anesthetize an immunodeficient mouse (e.g., NOD/SCID).

-

Inject approximately 1-5 x 10^6 cells in a small volume (e.g., 50-100 µL) into the fourth mammary fat pad.[3][15]

-

Monitor the mouse for tumor growth using calipers or bioluminescence imaging.

-

Once tumors reach a palpable size, begin treatment with this compound.[12]

Conclusion and Future Directions

The FSP1 inhibitor this compound represents a promising new tool for cancer research, particularly for malignancies like renal and breast cancer where FSP1 is overexpressed and associated with poor outcomes. The available in vitro data in renal cancer, combined with the strong biological rationale in breast cancer, underscores the need for further investigation. Future studies should focus on:

-

Determining the in vitro efficacy (IC50/EC50 values) of this compound in a panel of breast cancer cell lines, especially TNBC models.

-

Conducting in vivo preclinical studies using the xenograft models described to evaluate the anti-tumor efficacy of this compound as a single agent and in combination with other therapies.

-

Identifying predictive biomarkers of response to this compound therapy.

-

Exploring the potential of this compound to overcome chemoresistance and radioresistance.

This technical guide provides a foundational resource for researchers to design and execute studies that will further elucidate the therapeutic potential of targeting FSP1 with this compound in renal and breast cancer.

References

- 1. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]

- 2. aboutthathealth.com [aboutthathealth.com]

- 3. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]

- 6. Targeting FSP1 to induce ferroptosis in chromophobe renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Generating Renal Cell Carcinoma Model: A Protocol to Develop Orthotopic RCC Murine Model by Intrarenal Implantation of Cancer Cells [jove.com]

- 10. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Metabolic Intervention Nanoparticles for Triple-Negative Breast Cancer Therapy via Overcoming FSP1-Mediated Ferroptosis Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for viFSP1 in Cell Culture

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in cell culture experiments. The protocols outlined below are designed to investigate the induction of ferroptosis and assess the efficacy of this compound in various cell lines.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a key player in a glutathione (B108866) (GSH)-independent pathway that protects cells from ferroptosis.[2] FSP1 functions as an oxidoreductase, utilizing NAD(P)H to reduce coenzyme Q10 (CoQ10), which then acts as a lipophilic antioxidant to inhibit lipid peroxidation.[1][2][3]

This compound is a potent and species-independent inhibitor of FSP1.[1][4] It directly targets the highly conserved NAD(P)H binding pocket of FSP1, thereby inhibiting its enzymatic activity.[1][4][5] This inhibition leads to an accumulation of lipid peroxides and subsequent induction of ferroptotic cell death, making this compound a valuable tool for cancer research and drug development.[4][5]

Signaling Pathway of FSP1 and Inhibition by this compound

The diagram below illustrates the FSP1-mediated ferroptosis suppression pathway and the mechanism of action of this compound.

Caption: FSP1 pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: Recommended Concentrations and Incubation Times

| Parameter | Cell Line Example | Concentration | Incubation Time | Notes |

| Induction of Ferroptosis | Pfa1 Gpx4-KO + FSP1 | 10 µM | 3 - 24 hours | Induces significant lipid peroxidation and ferroptotic cell death.[4] |

| Pfa1 Gpx4-KO + FSP1 | EC50 = 170 nM | 48 hours | For cell viability assays.[2] | |

| Synergistic Treatment | Human/Murine Cancer Lines | 5 µM | 24 - 48 hours | Used in combination with GPX4 inhibitors (e.g., RSL3).[1] |

| Ferroptosis Rescue | Pfa1 Gpx4-KO + FSP1 | Varies | 48 hours | Co-treatment with inhibitors to confirm ferroptosis. |

Table 2: Co-treatment Reagents

| Reagent | Class | Typical Concentration | Purpose |

| RSL3 | GPX4 Inhibitor | Varies by cell line | To synergistically induce ferroptosis with this compound.[1] |

| JKE-1674 | GPX4 Inhibitor | Varies by cell line | Alternative to RSL3 for synergistic studies.[1] |

| Liproxstatin-1 (Lip-1) | Ferroptosis Inhibitor | ~0.5 µM | To rescue cells from this compound-induced ferroptosis.[1] |